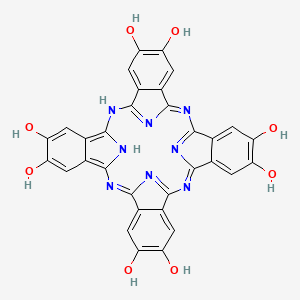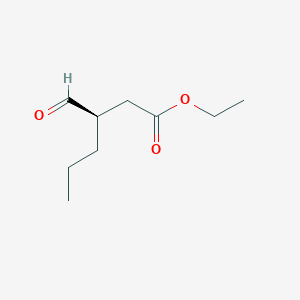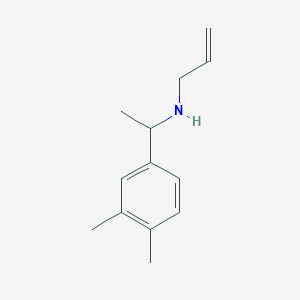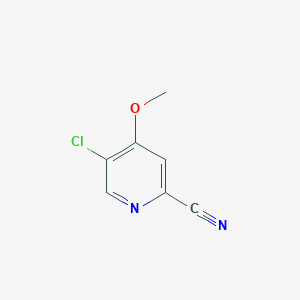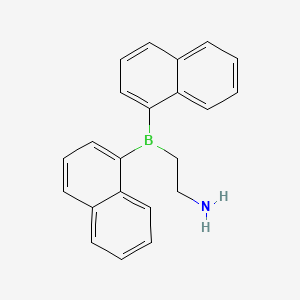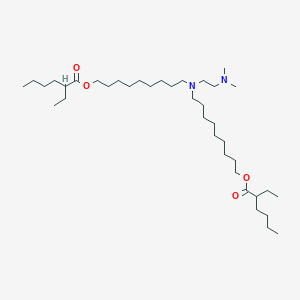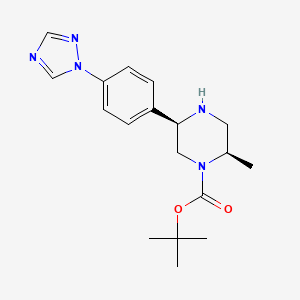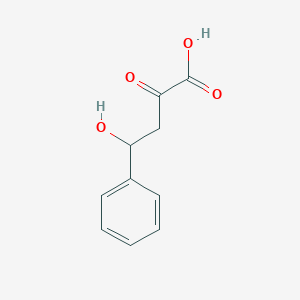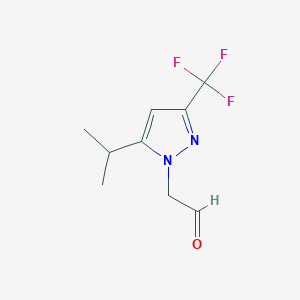
2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an isopropyl group and a trifluoromethyl group attached to the pyrazole ring, along with an acetaldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials would be 3-(trifluoromethyl)-1-phenyl-1H-pyrazole and isopropyl bromide.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl bromide in the presence of a base such as potassium carbonate.
Formylation: The final step involves the formylation of the pyrazole ring to introduce the acetaldehyde group. This can be achieved using a Vilsmeier-Haack reaction, where the pyrazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, due to the electron-donating effect of the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its pyrazole core.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde depends on its specific application. In biological systems, the pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde: Lacks the isopropyl group, which may affect its reactivity and biological activity.
2-(5-isopropyl-1H-pyrazol-1-yl)acetaldehyde: Lacks the trifluoromethyl group, which may reduce its lipophilicity and overall potency.
2-(5-isopropyl-3-methyl-1H-pyrazol-1-yl)acetaldehyde: The methyl group instead of the trifluoromethyl group may alter its chemical properties and interactions.
Uniqueness
The presence of both the isopropyl and trifluoromethyl groups in 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde makes it unique in terms of its chemical reactivity and potential biological activity. The trifluoromethyl group enhances its lipophilicity, while the isopropyl group can influence its steric interactions with various targets.
Properties
Molecular Formula |
C9H11F3N2O |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
2-[5-propan-2-yl-3-(trifluoromethyl)pyrazol-1-yl]acetaldehyde |
InChI |
InChI=1S/C9H11F3N2O/c1-6(2)7-5-8(9(10,11)12)13-14(7)3-4-15/h4-6H,3H2,1-2H3 |
InChI Key |
OESDFFIFNWSZCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CC=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


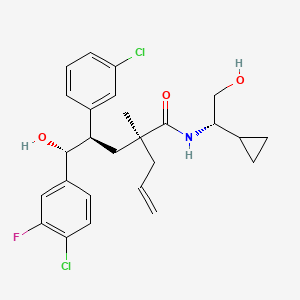


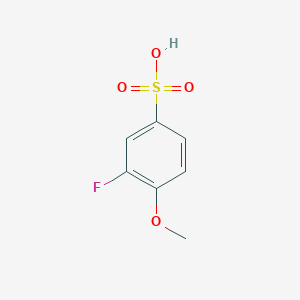
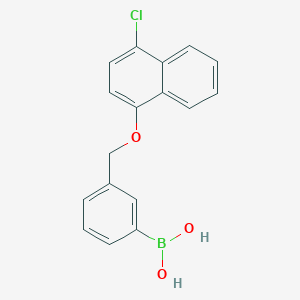
![Morpholine, 4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]-](/img/structure/B13349609.png)
